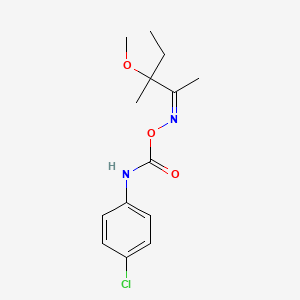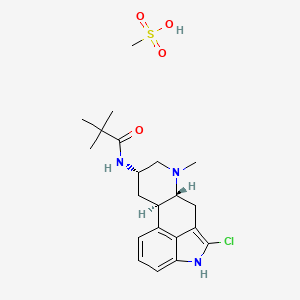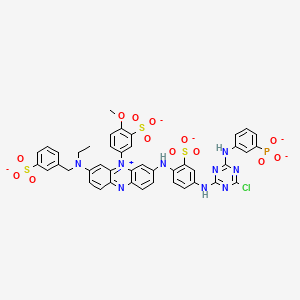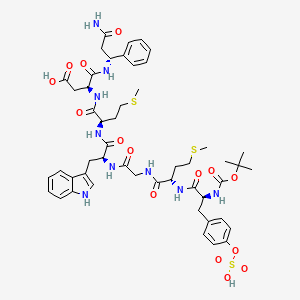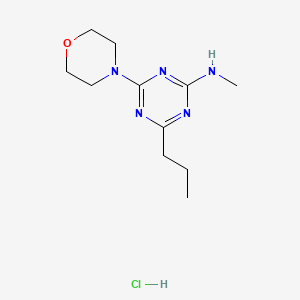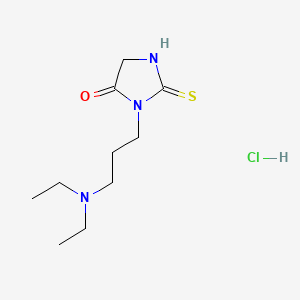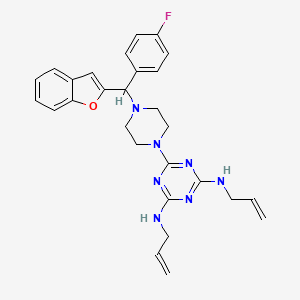
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a butenedioic acid moiety, a chlorophenyl group, and a pyrrolidinylmethyl-substituted oxolanone ring, which contribute to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one typically involves multi-step organic reactions. One common approach is the condensation of (E)-but-2-enedioic acid with 5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one under controlled conditions. The reaction may require catalysts, specific solvents, and temperature regulation to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidin-2-ylpyridine: Shares the pyrrolidine ring but differs in the rest of the structure.
Cyproheptadine: Contains a similar pyrrolidine moiety but has a different overall structure.
Uniqueness
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.
Propiedades
Número CAS |
124500-20-5 |
|---|---|
Fórmula molecular |
C19H22ClNO6 |
Peso molecular |
395.8 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(pyrrolidin-1-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C15H18ClNO2.C4H4O4/c16-13-5-3-11(4-6-13)14-9-12(15(18)19-14)10-17-7-1-2-8-17;5-3(6)1-2-4(7)8/h3-6,12,14H,1-2,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
IQSOEQIDRFGPBZ-WLHGVMLRSA-N |
SMILES isomérico |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CCN(C1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


